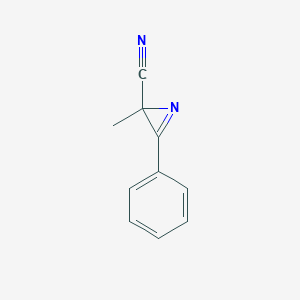

2-Methyl-3-phenyl-2H-azirine-2-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

62072-09-7 |

|---|---|

Molecular Formula |

C10H8N2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

2-methyl-3-phenylazirine-2-carbonitrile |

InChI |

InChI=1S/C10H8N2/c1-10(7-11)9(12-10)8-5-3-2-4-6-8/h2-6H,1H3 |

InChI Key |

MHKMTLRWPQHLSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=N1)C2=CC=CC=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenyl-2H-azirine-2-carbonitrile can be achieved through several methods:

Neber Rearrangement: This classical approach involves the rearrangement of oxime derivatives in the presence of base and tosyl chloride.

Decomposition of Vinyl Azides: This method involves the thermal or photolytic decomposition of vinyl azides to form azirines.

Ring Contraction of Isoxazoles: Isoxazole derivatives can be converted to azirines through ring contraction reactions.

Oxidative Cyclization of Enamine Derivatives: Enamine precursors can undergo oxidative cyclization to form azirines.

Radical Addition/Cyclization of Alkynes: This method involves the radical addition and subsequent cyclization of alkynes.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the above synthetic routes provide a foundation for scalable production.

Chemical Reactions Analysis

2-Methyl-3-phenyl-2H-azirine-2-carbonitrile undergoes various chemical reactions due to its strained ring structure:

Oxidation: The compound can be oxidized to form oxazoles and isoxazoles under acidic conditions.

Reduction: Reduction reactions can convert azirines to aziridines, which are less strained and more stable.

Cycloaddition: The compound can participate in cycloaddition reactions to form larger heterocyclic structures.

Common reagents used in these reactions include phenyliodine (III) diacetate (PIDA) for oxidative cyclization and triethylamine for cyclodimerization . Major products formed from these reactions include indoles, pyrroles, oxazoles, and pyridines .

Scientific Research Applications

Chemistry

The compound serves as a valuable intermediate in synthesizing various heterocyclic compounds. Its strained structure allows it to participate in multiple chemical reactions such as:

- Oxidation : Can be oxidized to form oxazoles and isoxazoles.

- Reduction : Converts to aziridines, which are more stable.

- Substitution Reactions : Nucleophilic substitutions can occur at the carbon-nitrogen double bond, leading to diverse products.

These reactions make it an essential building block for creating complex organic molecules .

Biology

Derivatives of 2-Methyl-3-phenyl-2H-azirine-2-carbonitrile exhibit notable biological activities:

- Antimicrobial Activity : Some derivatives have shown potential as antibiotics.

- Antiviral and Antifungal Properties : Research indicates that azirine derivatives can act against various pathogens, making them candidates for drug development .

Medicine

The unique reactivity profile of azirines allows them to be explored as potential therapeutic agents:

- Drug Development : The compound's derivatives are being investigated for their efficacy against viral infections and fungal diseases.

Recent studies highlight the importance of azirine-based compounds in medicinal chemistry, emphasizing their role in developing new pharmaceuticals .

Industry

In industrial applications, this compound is utilized in:

- Production of Fine Chemicals : Its derivatives are employed in synthesizing specialty chemicals used in various sectors including agriculture and materials science.

The versatility of this compound makes it a valuable asset in the chemical manufacturing industry .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Synthesis of Azirine Derivatives | Chemistry | Demonstrated successful oxidative cyclodimerization leading to pyrimidine derivatives from azirines. |

| Antimicrobial Activity Assessment | Biology | Identified several azirine derivatives with significant antimicrobial properties against resistant strains. |

| Drug Development Research | Medicine | Showed promising results for azirine derivatives as antiviral agents in preclinical trials. |

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenyl-2H-azirine-2-carbonitrile involves its high ring strain, which makes it highly reactive. The compound can act as a nucleophile, electrophile, dienophile, or dipolarophile in various chemical transformations . The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

The following table summarizes key structural and synthetic differences between 2-Methyl-3-phenyl-2H-azirine-2-carbonitrile and related compounds:

*Synthetic data for the target compound is inferred from analogous aziridine syntheses .

Key Observations:

Ring Size and Reactivity :

- The three-membered azirine ring in the target compound introduces significant ring strain, enhancing reactivity in cycloadditions and nucleophilic attacks compared to larger heterocycles like azetidines (4-membered) or thiazolo-pyrimidines .

- For example, azetidinecarbonitriles (e.g., compound in ) exhibit greater thermal stability due to reduced ring strain, enabling applications in pharmaceutical intermediates where stability is critical.

Functional Group Influence :

- Nitrile groups (~2220 cm⁻¹ in IR) are common across all compounds, but their electronic effects vary. In this compound, the nitrile activates the azirine ring for electrophilic reactions, while in thiazolo-pyrimidines (11a, 11b), it stabilizes conjugation with aromatic systems .

- Substituents like furyl (11a, 11b) or biphenylyl () modulate solubility and π-π stacking interactions, impacting crystallization behavior (e.g., higher melting points in pyrimido-quinazolines like 12 ).

Synthetic Accessibility :

Research Findings and Theoretical Insights

Density-functional theory (DFT) studies on similar nitrile-containing heterocycles (e.g., ) highlight the importance of exact exchange and correlation-energy functionals in predicting molecular geometries and reaction pathways. For instance, the Colle-Salvetti correlation-energy formula has been applied to validate the stability of azirine intermediates in ring-opening reactions .

Biological Activity

2-Methyl-3-phenyl-2H-azirine-2-carbonitrile is a heterocyclic compound that belongs to the azirine family, characterized by a three-membered nitrogen-containing ring. Its molecular formula is C₉H₉N₂, and it features a methyl group and a phenyl group on the azirine ring along with a carbonitrile functional group. This unique structure endows the compound with significant chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

The high ring strain associated with azirines like this compound contributes to their reactivity. The compound can function as a nucleophile, electrophile, dienophile, or dipolarophile in various chemical transformations, which is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily attributed to its unique electronic properties and structural characteristics. Notable activities include:

- Antimicrobial Activity : Derivatives of this compound have shown potential as antimicrobial agents. The presence of the carbonitrile group enhances its interaction with biological targets, suggesting applications in antibiotic development .

- Antiviral and Antifungal Properties : Some studies suggest that azirine derivatives, including this compound, may possess antiviral and antifungal properties, although specific data on this compound is limited.

- Cytotoxicity : Preliminary studies have evaluated the cytotoxic effects of azirines against various cancer cell lines. For instance, certain cyanoaziridines have demonstrated selective cytotoxicity towards human lung adenocarcinoma cells (A549), indicating potential for further exploration in cancer therapy .

The mechanism of action for this compound is primarily linked to its high reactivity due to ring strain. This characteristic allows it to interact with various biological molecules, potentially leading to disruption of cellular processes. The compound's ability to form reactive intermediates can result in selective reactivity towards thiol groups in proteins, impacting cellular redox states and promoting oxidative stress .

Case Studies

Several studies highlight the biological activity of azirines:

- Antimicrobial Studies : A study on azirine derivatives demonstrated that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and methicillin-resistant strains at low concentrations, supporting their potential as new antibiotics .

- Cytotoxicity Testing : Research involving phosphorus-substituted cyanoaziridines showed moderate cytotoxic activity against A549 cells with IC₅₀ values indicating selective toxicity towards cancerous cells compared to non-malignant cells .

Comparative Analysis

To better understand the biological profile of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methyl-2H-Azirine | Methyl group at position 3 | Exhibits different photochemical properties |

| 3-Aryl-Azirines | Aryl substituents at position 3 | Known for varied biological activities |

| 4-Methyl-Aziridine | Methyl group at position 4 | Potentially different reactivity patterns |

The distinct combination of substituents in this compound influences both its chemical behavior and biological activity compared to other azirines.

Q & A

Q. What are the standard synthetic routes for 2-Methyl-3-phenyl-2H-azirine-2-carbonitrile, and how are intermediates characterized?

Answer: The synthesis of azirine derivatives typically involves cyclization reactions or modifications of pre-existing azirine frameworks. For example, 2-formyl-3-phenyl-2H-azirine (a related compound) is synthesized by reacting allyl amine with a benzene solution containing catalytic p-toluenesulfonic acid . Key intermediates are characterized via:

- IR spectroscopy to confirm functional groups (e.g., CN stretch at ~2220 cm⁻¹ and NH stretches at ~3200–3400 cm⁻¹) .

- NMR spectroscopy (¹H and ¹³C) to resolve substituent positions and stereochemistry. For instance, ¹H NMR signals for =CH groups in azirines appear at δ ~7.9–8.0 ppm in DMSO-d₆ .

- Mass spectrometry to validate molecular weight (e.g., M⁺ peaks matching calculated formulas) .

Q. How is the stability of this compound assessed under varying experimental conditions?

Answer: Stability studies involve:

- Thermal analysis : Thermolysis of azirines in benzene at reflux temperatures (~80–100°C) to monitor decomposition products (e.g., pyrazoles or imidazoles) via TLC or HPLC .

- Photolytic testing : Irradiation with UV light (e.g., 254 nm) to assess ring-opening reactivity, with products analyzed by NMR .

- Solvent compatibility : Stability in polar (e.g., DMSO) vs. non-polar solvents (e.g., benzene), monitored by periodic sampling and spectroscopic validation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., triclinic systems with space group P1 and unit cell parameters a = 8.32 Å, b = 9.37 Å) .

- Multinuclear NMR : ¹³C NMR identifies nitrile carbons at δ ~116–117 ppm, while azirine ring carbons appear at δ ~98–112 ppm .

- IR spectroscopy : CN and C=O stretches provide functional group fingerprints .

Advanced Research Questions

Q. How do reaction conditions influence the cycloaddition reactivity of this compound?

Answer: Cycloaddition reactivity is highly solvent- and catalyst-dependent. For example:

- Triethylamine-promoted cyclodimerization in aprotic solvents (e.g., THF) favors pyrimidine derivatives via [3+3] pathways, with yields optimized at 60–80°C .

- Polar solvents (e.g., DMF) stabilize dipolar intermediates, enabling [2+2] cycloadditions with electron-deficient dienophiles. Reaction progress is monitored by in situ FTIR or LC-MS .

- DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity, highlighting the role of electron-withdrawing groups (e.g., CN) in lowering activation barriers .

Q. How can researchers resolve contradictions in reported spectroscopic data for azirine-carbonitrile derivatives?

Answer: Discrepancies in NMR or IR data often arise from:

- Solvent effects : DMSO-d₆ vs. CDCl₃ shifts proton signals by 0.1–0.3 ppm. Compare data under standardized conditions .

- Crystallographic vs. solution-state data : X-ray structures (e.g., bond lengths of 1.34 Å for C≡N) may differ from solution NMR due to conformational flexibility .

- Impurity profiles : Use HPLC-MS (≥95% purity) to exclude side products. For example, residual aldehydes from incomplete cyclization can alter IR stretches .

Q. What computational methods are employed to predict the pharmacological interactions of this compound?

Answer:

- Molecular docking (AutoDock Vina) models binding to target proteins (e.g., kinases), with scoring functions prioritizing compounds showing hydrogen bonds with active-site residues (e.g., Lys123) .

- QSAR studies correlate substituent effects (e.g., electron-withdrawing CN groups) with bioactivity. Hammett constants (σ⁺) predict enhanced reactivity in meta-substituted analogs .

- ADMET prediction (SwissADME) evaluates logP (~2.5) and topological polar surface area (~65 Ų) to prioritize derivatives with optimal blood-brain barrier permeability .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCN detected via gas sensors) .

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult SDS for antidotes (e.g., sodium thiosulfate for cyanide exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.